(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound, as with other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, includes a hydrazone moiety . The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Abdelhamid, Shokry, and Tawfiek (2012) discusses the synthesis of naphtho[2,1-b]furan-2-yl) derivatives from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents. These compounds were analyzed using elemental analysis, spectral data, chemical transformations, and alternative synthetic routes where possible, indicating their potential in developing new heterocyclic compounds for various applications (Abdelhamid, Shokry, & Tawfiek, 2012).
Anticancer Activity
Aly, Hassan, Mohamed, Ramadan, Abd El-Aal, Bräse, and Nieger (2020) developed a synthesis for benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones from reactions of amidrazones with 2-chloro-1,4-benzoquinone. These compounds showed broad-spectrum anticancer activity against various cancer cell lines, suggesting the potential of similar structures in anticancer drug development (Aly et al., 2020).
Antimicrobial Activities
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, indicating the potential use of similar structures in antimicrobial drug development (Bektaş et al., 2007).
Molecular Structure Analysis
Hwang, Tu, Wang, and Lee (2006) reported the synthesis and molecular structure of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one compound. This study, through extensive intermolecular N-H...N and N-H...O hydrogen bonding and pi-pi stacking interactions, contributes to the understanding of molecular interactions and structural stability, which is crucial for drug design (Hwang et al., 2006).
Future Directions
The future directions for research on this compound could involve further investigation into its mechanism of action, particularly its potential role in inducing apoptosis in cancer cells . Additionally, more research could be done to explore its physical and chemical properties, as well as its safety and hazards.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from proliferating .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O/c34-26(22-11-10-20-8-4-5-9-21(20)16-22)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFWAPIGPIYSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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